molecular formula C13H18BrNO3 B2929977 2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 1183405-97-1

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine

Cat. No.: B2929977
CAS No.: 1183405-97-1
M. Wt: 316.195
InChI Key: INFFPXHAHAMPFA-UHFFFAOYSA-N
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Description

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine is a synthetic organic compound with the molecular formula C13H18BrNO3 It is characterized by the presence of a bromoprop-2-enoxy group attached to a dimethoxyphenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 2-bromoprop-2-en-1-ol.

    Formation of the Ether Linkage: The 3,5-dimethoxyphenol is reacted with 2-bromoprop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

    Amination: The resulting intermediate is then subjected to amination using ethylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine involves its interaction with specific molecular targets and pathways. The bromoprop-2-enoxy group is believed to play a crucial role in its biological activity by facilitating binding to target proteins or enzymes. The dimethoxyphenyl ring may contribute to the compound’s stability and overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Chloroprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine
  • 2-[4-(2-Fluoroprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine
  • 2-[4-(2-Iodoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine

Uniqueness

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific molecular targets.

Properties

IUPAC Name

2-[4-(2-bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3/h6-7H,1,4-5,8,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFFPXHAHAMPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=C)Br)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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